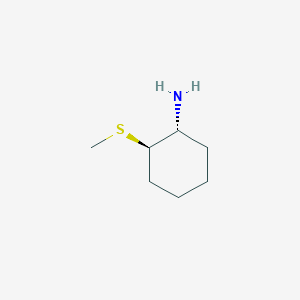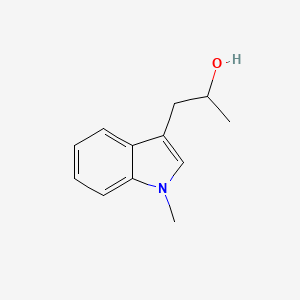
1-(1-Methylindol-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylindol-3-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety substituted at the 3-position with a propanol group, making it an interesting target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylindol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with a suitable alkyl halide, followed by reduction to obtain the desired alcohol. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or rhodium may be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methylindol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 1-(1-Methylindol-3-yl)propan-2-one.
Reduction: 1-(1-Methylindol-3-yl)propane.
Substitution: 1-(1-Methylindol-3-yl)propan-2-yl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(1-Methylindol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(1-Methylindol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling. The compound’s hydroxyl group can also participate in hydrogen bonding, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
1-(1H-Indol-3-yl)propan-2-ol: Similar structure but lacks the methyl group on the indole nitrogen.
1-(1-Methylindol-3-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
1-(1-Methylindol-3-yl)butan-2-ol: Similar structure but with a butanol group instead of propanol.
Uniqueness: 1-(1-Methylindol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the indole nitrogen and the propanol group at the 3-position provides distinct properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(1-methylindol-3-yl)propan-2-ol |
InChI |
InChI=1S/C12H15NO/c1-9(14)7-10-8-13(2)12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3 |
Clave InChI |
YRIJTVKFKSJBFO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN(C2=CC=CC=C21)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


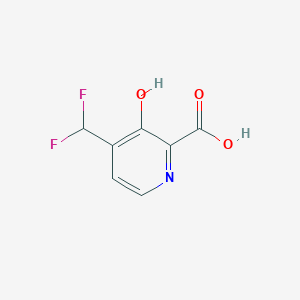
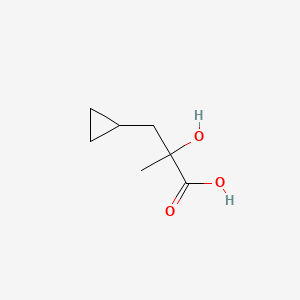
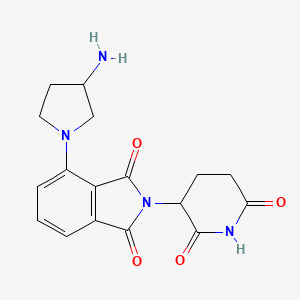

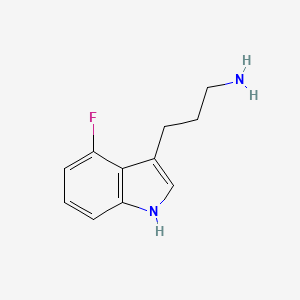
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
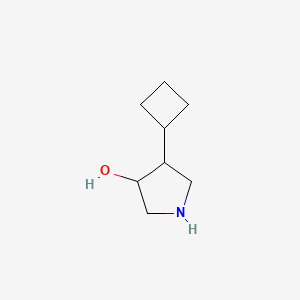
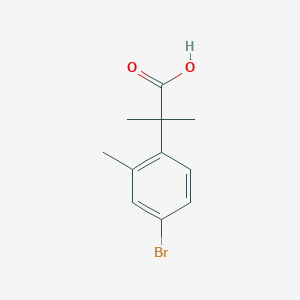
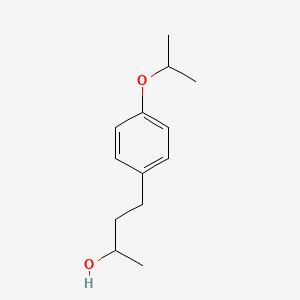
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
